molecular formula C56H85N17O12 B013266 Kallidin CAS No. 342-10-9

Kallidin

Numéro de catalogue B013266
Numéro CAS: 342-10-9
Poids moléculaire: 1188.4 g/mol
Clé InChI: FYSKZKQBTVLYEQ-FSLKYBNLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of kallidin involves the action of tissue kallikreins on kininogen substrates. Tissue kallikreins are serine proteases that share significant sequence homology and are localized in the same chromosomal locus. They are widely discovered in various tissues and are involved in numerous pathophysiological processes including the regulation of oxidative stress, inflammation, apoptosis, fibrosis, and promotion of angiogenesis and neurogenesis (Wei et al., 2018).

Molecular Structure Analysis

The molecular structure of kallidin, as part of the kallikrein kinin system (KKS), is characterized by its serine protease nature, which is involved in the production of kinins, mainly bradykinin and Lys-bradykinin (kallidin). These molecules contribute to various physiological functions, including inflammation and blood pressure control. Structural data reveal insights into zymogen activation and substrate recognition, particularly focusing on plasma kallikrein and tissue kallikrein cleavage of kininogens (Pathak et al., 2013).

Applications De Recherche Scientifique

  • Blood Pressure Maintenance

    • Field : Cardiovascular Research
    • Application : Kallidin, as part of the kallikrein-kinin system, plays a key role in blood pressure regulation . It is involved in the production of kinins, which are potent vasodilators .
    • Methods : Kallidin can be converted to bradykinin by the aminopeptidase enzyme, which then acts on bradykinin receptors to mediate its effects .
    • Results : The effects of Kallidin on blood pressure regulation are still being studied, but it is known to play a key role in this process .
  • Hemostasis

    • Field : Hematology
    • Application : Kallidin is involved in the process of hemostasis, which is the cessation of bleeding or prevention of blood loss after a blood vessel is injured .
    • Methods : The kallikrein-kinin system, which includes Kallidin, is known to influence hemostasis during certain surgical procedures .
    • Results : The specific outcomes of Kallidin’s role in hemostasis are still under investigation .
  • Inflammation

    • Field : Immunology
    • Application : Kallidin is known to play a role in inflammation, acting as a proinflammatory mediator .
    • Methods : Kallidin, as part of the kallikrein-kinin system, can induce inflammation through the activation of bradykinin receptors .
    • Results : Kallidin’s role in inflammation has been implicated in various pathological conditions, including asthma and other inflammatory diseases .
  • Renal Function

    • Field : Nephrology
    • Application : Kallidin is involved in the regulation of renal function .
    • Methods : The kallikrein-kinin system, which Kallidin is a part of, is known to have effects on renal function .
    • Results : The specific outcomes of Kallidin’s role in renal function are still being studied .
  • Chronic Ocular Diseases

    • Field : Ophthalmology
    • Application : Kallidin, as part of the kallikrein-kinin system, is being studied for its potential applications in the treatment of chronic ocular diseases .
    • Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
    • Results : The potential of Kallidin in the treatment of chronic ocular diseases is an emerging area of research .
  • Surgical Procedures

    • Field : Surgery
    • Application : Kallidin is known to influence hemostasis during certain surgical procedures .
    • Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
    • Results : The potential of Kallidin in surgical procedures is an emerging area of research .
  • Diabetic Retinopathy

    • Field : Endocrinology and Ophthalmology
    • Application : Kallidin, as part of the kallikrein-kinin system, is being studied for its potential applications in the treatment of diabetic retinopathy .
    • Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
    • Results : Promising new drug candidates in clinical development for the treatment of diabetic macular edema include RZ402 and THR-149 (both phase 2) .
  • Thromboprophylaxis

    • Field : Hematology
    • Application : Kallidin, as part of the kallikrein-kinin system, is being studied for its potential applications in thromboprophylaxis .
    • Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
    • Results : Ixodes ricinus-contact phase inhibitor is a promising new drug candidate in clinical development for thromboprophylaxis (phase 2) .
  • Hereditary Angioedema

    • Field : Immunology
    • Application : Kallidin, as part of the kallikrein-kinin system, is being studied for its potential applications in the treatment of hereditary angioedema .
    • Methods : Various novel strategies are being clinically developed to inhibit the formation of bradykinin or block its receptors in the management of hereditary angioedema .
    • Results : These approaches include orally bioavailable drugs, biotechnological proteins, and gene therapy .
  • Ischemic Stroke and Renal Disease

    • Field : Neurology and Nephrology
    • Application : Harnessing controlled kinin formation, as shown by the clinical development of recombinant tissue kallikrein for ischemic stroke and renal disease .
    • Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
    • Results : The potential of Kallidin in the treatment of ischemic stroke and renal disease is an emerging area of research .
  • Cancer

    • Field : Oncology
    • Application : Kallidin, as part of the kallikrein-kinin system, is being studied for its potential applications in cancer treatment .
    • Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
    • Results : The potential of Kallidin in cancer treatment is an emerging area of research .
  • Inflammatory and Thrombotic Disorders

    • Field : Immunology and Hematology
    • Application : Various novel strategies are being clinically developed to inhibit the formation of bradykinin or block its receptors in the management of inflammatory and thrombotic disorders .
    • Methods : These interventions include orally bioavailable drugs, biotechnological proteins, and gene therapy .
    • Results : These approaches are currently explored in a variety of other inflammatory and thrombotic disorders .
  • Ischemic Stroke

    • Field : Neurology
    • Application : Harnessing controlled kinin formation is also of potential therapeutic interest, as shown by the clinical development of recombinant tissue kallikrein for ischemic stroke .
    • Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
    • Results : The potential of Kallidin in the treatment of ischemic stroke is an emerging area of research .
  • Cancer

    • Field : Oncology
    • Application : This Research Topic analyzes biological, physiological, immunological, pharmacological, and clinical perspectives, and how the PKa and KLKs impact each other under inflammatory conditions and cancer .
    • Methods : The levels of KLKs complexity and mechanisms of KLKs regulation will then be addressed and used in ways to further our understanding of KKS and .
    • Results : The potential of Kallidin in cancer treatment is an emerging area of research .
  • Chronic Ocular Diseases

    • Field : Ophthalmology
    • Application : Emerging applications include chronic ocular diseases .
    • Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
    • Results : The potential of Kallidin in the treatment of chronic ocular diseases is an emerging area of research .
  • Surgical Procedures

    • Field : Surgery
    • Application : Influencing hemostasis during certain surgical procedures .
    • Methods : The specific methods of how Kallidin would be applied in this context are still under investigation .
    • Results : The potential of Kallidin in surgical procedures is an emerging area of research .

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSKZKQBTVLYEQ-FSLKYBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H85N17O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895018
Record name Kallidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1188.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kallidin

CAS RN

342-10-9
Record name Kallidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kallidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bradykinin, N2-l-lysyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kallidin
Reactant of Route 2
Reactant of Route 2
Kallidin
Reactant of Route 3
Reactant of Route 3
Kallidin
Reactant of Route 4
Kallidin
Reactant of Route 5
Kallidin
Reactant of Route 6
Kallidin

Citations

For This Compound
9,420
Citations
DJ Holdstock, AP Mathias… - British journal of …, 1957 - Wiley Online Library
… in releasing kallidin or bradykinin have been observed, and some modifications of previous methods of preparing crude kallidin and bradykinin are suggested. Kallidin and bradykinin …
E Schröder, R Hempel - Experientia, 1964 - Springer
… (blood pressure in rabbits) was also found in Gly 7kallidin (LXVII). On the other hand, a Phe(… kallidin (LXIX)], a kallidin analogue is formed possessing practically the full activity of kallidin …
AP Baker, LM Hillegass, DA Holden… - American Review of …, 1977 - atsjournals.org
… production of tracheal macromolecules; they were severalfold more active than kallidin. … of kallidin. Several other basic polypeptides had a similar effect on the enzymatic activity. Kallidin …
Number of citations: 114 www.atsjournals.org
R Polosa, ST Holgate - Am Rev Respir Dis, 1990 - atsjournals.org
Bradykinin, kallidin (Ip-bradyklnln), and [des-Arg'] bradykinin are ollgopeptldes thst may contribute as mediators In the pathogenesis of asthma by Interacting with specific receptors …
Number of citations: 149 www.atsjournals.org
EG Erdös - Advances in pharmacology, 1966 - Elsevier
Publisher Summary This chapter discusses the hypotensive peptides. It deals with hypotensive peptides and with eiizynies which liberate them. Two groups of peptides are included: …
ME Webster, JP Gilmore - American Journal of Physiology …, 1964 - journals.physiology.org
… to acetylcholine mimic those produced by kallidin-I o. These … of relatively large doses of either kallidin-1 o or kallidin-g … the biologic activities of kallidin- 1 o and its derivative kallidin-g …
JP Schanstra, E Bataillé, MEM Castano… - The Journal of …, 1998 - Am Soc Clin Investig
… and the B1-agonist [des-Arg10]-kallidin. We show that treatment of human IMR 90 cells by IL… [des-Arg10-Leu9]-kallidin, indicating an upregulation entirely mediated through cell surface …
Number of citations: 219 www.jci.org
DJ Campbell - Clinical and experimental pharmacology and …, 2001 - Wiley Online Library
… Bradykinin peptides were more abundant than kallidin peptides in blood and cardiac atrial tissue, whereas kallidin peptides were predominant in urine. The levels of kinin peptides in …
Z Liu, G Amouroux, Z Zhang, J Pan… - Molecular …, 2015 - ACS Publications
Bradykinin B1 receptor (B1R) is involved in pain and inflammation pathways and is upregulated in inflamed tissues and cancer. Due to its minimal expression in healthy tissues, B1R is …
Number of citations: 50 0-pubs-acs-org.brum.beds.ac.uk
G Marshman, JL Burton… - Clinical and experimental …, 1996 - academic.oup.com
… to the highest doses of kallidin and bradykinin were decreased in … kallidin, bradykinin or histamine. Hence, there do not appear to be any obxious altered vascular responses to kallidin …
Number of citations: 10 0-academic-oup-com.brum.beds.ac.uk

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.